7-Bromo-2,3-dihydrobenzofuran is a heterocyclic compound with the following chemical formula: C8H7BrO. It belongs to the class of benzofuran derivatives, which are widely distributed in nature and exhibit diverse biological activities . Benzofuran compounds are found in various higher plants, including Asteraceae, Rutaceae, Liliaceae, and Cyperaceae . These compounds have attracted attention due to their potential applications as drugs and their versatile pharmacological activities.
The molecular structure of 7-Bromo-2,3-dihydrobenzofuran consists of a benzofuran core with a bromine atom at the 7-position. The chlorine atom is also present at the 6-position. The cyclopropylbenzyl group further modifies the structure .
Research has shown that substituted benzofurans can exhibit significant anticancer activities. For example, compound 36 (Fig. 8) demonstrated cell growth inhibitory effects against various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer .
7-Bromo-2,3-dihydrobenzofuran is a chemical compound characterized by the presence of a bromine atom at the seventh position of the dihydrobenzofuran structure. This compound belongs to the class of benzofuran derivatives, which are known for their diverse biological activities and potential applications in medicinal chemistry. The molecular formula of 7-Bromo-2,3-dihydrobenzofuran is with a molecular weight of 199.05 g/mol. Its unique structure contributes to its reactivity and interaction with various biological targets.
7-Bromo-2,3-dihydrobenzofuran can be synthesized through various methods, primarily involving the bromination of 2,3-dihydrobenzofuran. It is classified as an organic compound and specifically as a halogenated benzofuran derivative. The compound is utilized in both academic research and industrial applications due to its significant biochemical properties.
The synthesis of 7-Bromo-2,3-dihydrobenzofuran typically involves the bromination of 2,3-dihydrobenzofuran using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction conditions are crucial for achieving high yields and selectivity:
The molecular structure of 7-Bromo-2,3-dihydrobenzofuran features a fused benzene and furan ring system with a bromine substituent. Key structural data include:
7-Bromo-2,3-dihydrobenzofuran can participate in various chemical reactions:
The primary mechanism of action for 7-Bromo-2,3-dihydrobenzofuran involves its interaction with bromodomain and extra-terminal (BET) proteins, specifically targeting the second bromodomain (BD2). This interaction inhibits the function of BET proteins, which are crucial for regulating gene expression and cell cycle progression.
The pharmacokinetic properties have been optimized to enhance bioavailability by modifying the molecular structure, which improves solubility while blocking key metabolic sites. This compound's ability to modulate gene expression makes it a valuable candidate for therapeutic applications.
Key physical and chemical properties of 7-Bromo-2,3-dihydrobenzofuran include:
These properties suggest that while the compound is soluble in organic solvents, its aqueous solubility may limit certain applications.
7-Bromo-2,3-dihydrobenzofuran has several applications in scientific research:
The NICKL benzofuran synthesis represents a foundational method for constructing the 2,3-dihydrobenzofuran core, leveraging lithium phenolate nucleophiles and allylic halide electrophiles. This reaction proceeds via an intramolecular Williamson ether synthesis, where ortho-allyl phenols undergo SN₂ cyclization under basic conditions. For brominated derivatives, the strategic incorporation of bromine at the para-position relative to the phenolic oxygen necessitates pre-brominated phenols. As demonstrated in foundational work by Nickl (1958) and later optimized by Casiraghi (1978–1983), refluxing lithium phenoxides (e.g., 4-bromophenol) with 1,4-dibromo-2-butene in anhydrous toluene yields 7-bromo-2-vinyl-2,3-dihydrobenzofuran after 22 hours (48% yield) [4].
Critical parameters influencing yield and regioselectivity include:
Table 1: Optimized Conditions for NICKL Synthesis of 7-Bromo-2,3-dihydrobenzofuran
Phenol Precursor | Allyl Halide | Base | Solvent | Temp (°C) | Yield (%) |
---|---|---|---|---|---|
4-Bromophenol | 1,4-Dibromo-2-butene | n-BuLi | Toluene | 110 | 48 |
3-Bromo-4-hydroxybenzaldehyde | Allyl bromide | LiOtBu | Xylene | 140 | 32 |
This method remains limited for electron-deficient phenols due to reduced nucleophilicity, necessitating alternative strategies for diverse substitution [4].
Transition metal catalysis enables direct C–H functionalization and cross-coupling, circumventing pre-halogenation requirements. Key approaches include:
Palladium-mediated carbonylative annulation: ortho-Bromophenols coupled with α-bromo ketones under CO atmosphere form 3-substituted-7-bromo-2,3-dihydrobenzofurans via tandem etherification/intramolecular Heck coupling. NiCl₂(PPh₃)(IPr) catalyzes alkylation of 2-methylsulfanyl-7-bromobenzofuran with alkyl Grignard reagents (e.g., n-HexMgBr), yielding C3-alkylated analogs (65–82%) [5] [8].
Rhodium(III)-catalyzed C–H activation: [CpRhCl₂]₂ directs *meta-C–H activation of N-phenoxyacetamides bearing bromo substituents. In redox-neutral [3+2] annulations with 1,3-dienes, this yields 7-bromo-3-ethylidene-2,3-dihydrobenzofurans (37–80% yield). Chemoselectivity arises from the bromine’s weak coordination to rhodium, avoiding catalyst poisoning [7] [9].
Copper-catalyzed cycloisomerization: CuBr₂ mediates hydroalkoxylation of ortho-alkynylphenols containing bromo groups, enabling 5-endo-dig cyclization to 7-bromobenzofurans. For dihydro analogs, CuI/DMF systems facilitate reductive cyclization of o-hydroxy propargyl bromides [2] [5].
Table 2: Metal-Catalyzed Syntheses of 7-Bromo-2,3-dihydrobenzofurans
Catalyst System | Substrate | Coupling Partner | Product | Yield (%) |
---|---|---|---|---|
[Cp*RhCl₂]₂/NaOAc | N-(4-Bromophenoxy)acetamide | Butadiene | 7-Bromo-3-ethylidene-2,3-dihydrobenzofuran | 80 |
Pd(OAc)₂/XPhos | 2-Bromo-4-bromophenol | Ethyl acrylate | 7-Bromo-2,3-dihydrofuran-2-carboxylate | 72 |
CuI/DABCO | 2-Hydroxy-5-bromophenyl propargyl ether | — | 7-Bromo-2,3-dihydrobenzofuran | 68 |
Stereocontrol at C2/C3 of 7-bromodihydrobenzofurans employs electrophilic cyclization and pericyclic reactions:
Oxymercuration-reduction: Treatment of ortho-(3-bromopropenyl)phenols with Hg(OAc)₂ induces Markovnikov-addition, forming a trans-configured mercurinium ion. Subsequent NaBH₄ reduction yields trans-2,3-disubstituted dihydrobenzofurans with bromine at C7. This method achieves >20:1 trans diastereoselectivity but requires mercury waste management [4].
Biomimetic quinone cyclization: Biomimetic routes exploit in situ generation of brominated quinone methides. For example, acid-catalyzed cyclization of 2-(2-hydroxyethyl)-5-bromo-1,4-benzoquinone proceeds via an oxonium intermediate, trapped by dihydroquinone reductants to yield cis-fused dihydrobenzofurans (e.g., 7-bromorubioncolin analogs). Stereoselectivity depends on HOMO/LUMO gap modulation between quinone and reductant [3].
Formal [4+1] cycloadditions: Phosphine-mediated annulations between ortho-quinone methides (generated from 4-bromo-2-hydroxybenzyl alcohols) and 1,2-dicarbonyls yield 2,3-disubstituted dihydrobenzofurans. Steric bulk in the carbonyl component dictates cis/trans ratios [9].
Table 3: Stereoselectivity in 7-Bromo-2,3-dihydrobenzofuran Synthesis
Method | Substrate | Conditions | Diastereoselectivity (trans:cis) |
---|---|---|---|
Oxymercuration | 2-Allyl-4-bromophenol | Hg(OAc)₂, NaBH₄, THF | >20:1 |
Quinone cyclization | 2-(2-Hydroxyethyl)-5-bromo-1,4-benzoquinone | H₂SO₄, hydroquinone, MeOH | 1:3 (cis) |
[4+1] Annulation | 4-Bromo-ortho-quinone methide | Ph₃P, ethyl pyruvate | 5:1 (trans) |
Regioselective bromination at C7 exploits the furan oxygen’s directing effect and electronic bias:
Directed ortho-metalation (DoM): Treatment of 2,3-dihydrobenzofuran with n-BuLi/TMEDA at −78°C generates C6 lithiation, but electrophilic quenching at C7 requires blocking strategies. 4,7-Dibromo derivatives form via sequential bromination: initial electrophilic bromination (Br₂/CHCl₃) targets C7 (82%), followed by LDA-assisted C4 lithiation/Br₂ quenching [4].
Electrophilic aromatic substitution (EAS): The electron-rich C7 position undergoes preferential bromination (Br₂/AcOH) due to maximal resonance donation from the furan oxygen. Computed charge densities (DFT: M06-2X/cc-pVTZ) confirm C7 is 0.25e more electron-rich than C5. For 4-substituted scaffolds, electron-donating groups (e.g., OMe) enhance C6 bromination, while electron-withdrawing groups (e.g., COMe) direct bromine to C5 [1] [4].
Late-stage functionalization: Suzuki coupling of 7-bromo-2,3-dihydrobenzofuran-4-boronic ester with aryl halides installs biaryl motifs at C7. Meanwhile, halogen exchange (Br→I) via Finkelstein reaction enables Pd-catalyzed amination [1].
Regiochemical purity (>98%) is critical for pharmaceutical intermediates, as evidenced by CN103664912A’s recrystallization protocol to remove 5-bromo regioisomers from 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid using DMF/H₂O [1].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7